molecular formula C18H16N4O3 B2880726 (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034575-05-6

(5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2880726
CAS RN: 2034575-05-6
M. Wt: 336.351
InChI Key: CDCVDEHPMCBRFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of 1,3-dipolar cycloaddition reactions . For instance, a series of 5-(pyridine-3-yl)-1,2,4-triazole Mannich bases and bis-Mannich bases containing piperazine and fluorine moieties was designed and synthesized through the Mannich reaction of 1,2,4-triazole thiol intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound such as melting point, boiling point, solubility, and stability would require experimental determination. As per the available information, similar compounds are usually solid at room temperature .

Scientific Research Applications

Alzheimer’s Disease Treatment

Isoxazoles have been identified as potential acetylcholinesterase inhibitors , which are used in the treatment of early stages of Alzheimer’s disease . The inhibition of acetylcholinesterase (AChE) can increase the concentration of acetylcholine in the brain, thereby improving the cognitive function in Alzheimer’s patients. The compound could be synthesized and evaluated for its efficacy as an AChE inhibitor, contributing to the development of new treatments for this neurodegenerative disease.

Future Directions

The future directions for research on this compound could involve elucidating its synthesis, structure, and reactivity in more detail. Additionally, its potential biological activity could be explored, given that similar compounds have shown various biological activities .

properties

IUPAC Name

(5-pyridin-3-yl-1,2-oxazol-3-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c23-18(16-10-17(25-21-16)13-2-1-6-20-11-13)22-9-5-15(12-22)24-14-3-7-19-8-4-14/h1-4,6-8,10-11,15H,5,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCVDEHPMCBRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=NOC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

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